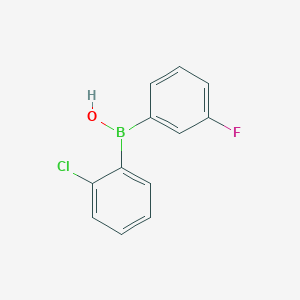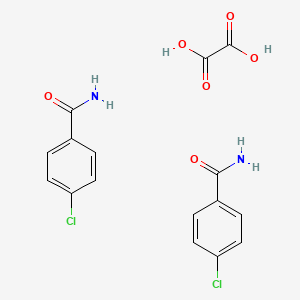
4-Chlorobenzamide;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorobenzamide and oxalic acid are two distinct compounds that can form a co-crystal through supramolecular non-covalent interactions. 4-Chlorobenzamide is an organic compound with the molecular formula C7H6ClNO, characterized by a benzene ring substituted with a chlorine atom and an amide group. Oxalic acid, on the other hand, is a dicarboxylic acid with the formula C2H2O4, known for its strong acidic properties and occurrence in many plants and vegetables.
準備方法
Synthetic Routes and Reaction Conditions
4-Chlorobenzamide can be synthesized through the direct condensation of 4-chlorobenzoic acid and ammonia or an amine in the presence of a catalyst. One efficient method involves using diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is eco-friendly, rapid, and yields high purity products.
Oxalic acid can be prepared by the oxidation of carbohydrates or glucose using nitric acid or air in the presence of vanadium pentoxide. Industrially, it is produced by the oxidation of ethylene glycol with nitric acid.
Industrial Production Methods
The industrial production of 4-chlorobenzamide typically involves the reaction of 4-chlorobenzoic acid with ammonia or an amine at elevated temperatures. Oxalic acid is industrially produced by the oxidation of carbohydrates or ethylene glycol.
化学反応の分析
4-Chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Condensation Reactions: It can react with carboxylic acids to form amides.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include Lewis acids, bases, and oxidizing or reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-Chlorobenzamide and oxalic acid have various scientific research applications:
Chemistry: Used as intermediates in organic synthesis and in the formation of co-crystals.
Biology: Studied for their potential biological activities and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic properties.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. Oxalic acid acts as a reducing agent and can chelate metal ions, affecting various biochemical processes.
類似化合物との比較
4-Chlorobenzamide can be compared with other benzamide derivatives, such as 4-methoxybenzamide, 4-nitrobenzamide, and 4-bromobenzamide . These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities. The uniqueness of 4-chlorobenzamide lies in its specific chlorine substitution, which imparts distinct chemical and physical properties.
特性
CAS番号 |
928357-59-9 |
|---|---|
分子式 |
C16H14Cl2N2O6 |
分子量 |
401.2 g/mol |
IUPAC名 |
4-chlorobenzamide;oxalic acid |
InChI |
InChI=1S/2C7H6ClNO.C2H2O4/c2*8-6-3-1-5(2-4-6)7(9)10;3-1(4)2(5)6/h2*1-4H,(H2,9,10);(H,3,4)(H,5,6) |
InChIキー |
RPTNXPDJQXJRAA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)N)Cl.C1=CC(=CC=C1C(=O)N)Cl.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-[(2,2-dimethylpropanoyl)oxy]benzoate](/img/structure/B14178131.png)

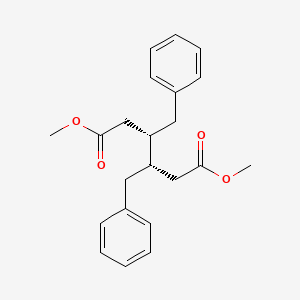
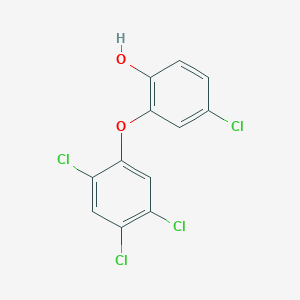

![N-Benzyl-2-[(trimethylsilyl)oxy]-N-{2-[(trimethylsilyl)oxy]ethyl}ethan-1-amine](/img/structure/B14178159.png)
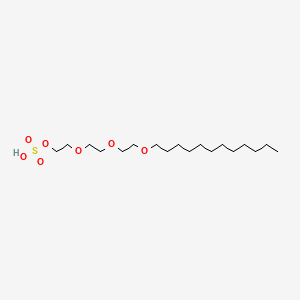
![Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro-](/img/structure/B14178175.png)
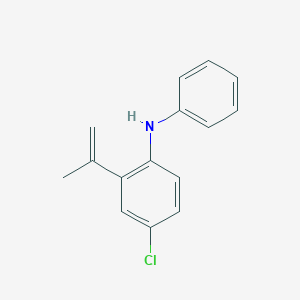
![1-{[(Ethylsulfanyl)carbonyl]oxy}propyl 2-methylpropanoate](/img/structure/B14178187.png)
![1-Octadecyl-3-[(4-sulfanylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14178188.png)

